Tetrabutylammonium persulfate triple salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Cross-linking

One prominent application of TBPS lies in protein cross-linking, a technique used to study protein-protein interactions and protein structure. TBPS acts as a bifunctional cross-linker, meaning it can form covalent bonds between two nearby protein molecules. This allows researchers to capture the spatial arrangement of proteins within a complex and analyze their interactions. Studies have employed TBPS for cross-linking various protein complexes, including those involved in signal transduction, enzyme activity, and protein trafficking [].

Mass Spectrometry Analysis

TBPS also finds use in mass spectrometry (MS) analysis, a technique for identifying and characterizing molecules. In certain MS applications, TBPS can be employed for protein in-gel digestion, a process that breaks down proteins into smaller peptides for easier analysis. TBPS facilitates this process by cleaving disulfide bonds within the protein structure, allowing for more efficient peptide generation [].

Other Research Applications

Beyond the aforementioned examples, TBPS finds use in various other scientific research areas, including:

- Free radical generation: TBPS can be used to generate free radicals, which are highly reactive molecules used in various research applications, such as studying oxidative stress and its effects on biological systems [].

- Polymerization: TBPS can act as an initiator for certain polymerization reactions, allowing researchers to synthesize specific types of polymers for various research purposes [].

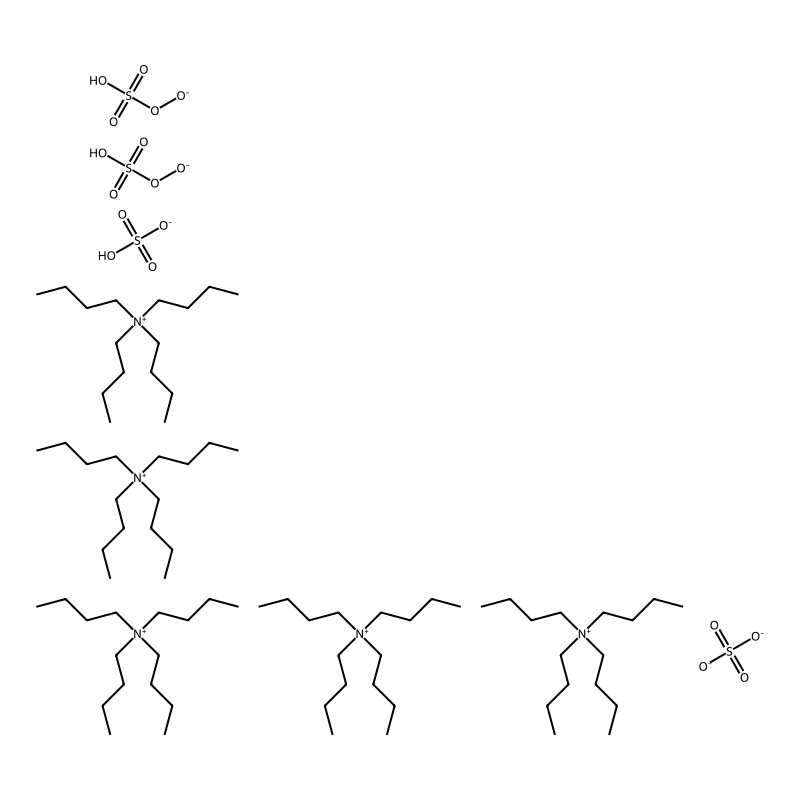

Tetrabutylammonium persulfate triple salt is a chemical compound with the molecular formula and a molecular weight of approximately 1631.6 g/mol. This compound is recognized as a strong oxidizing agent and is utilized in various research applications, particularly in organic synthesis and polymer production. It typically appears as a white crystalline solid and has a melting point ranging from 144 to 146 degrees Celsius . The compound is classified under the United Nations hazard categories as corrosive and irritant, with appropriate safety measures recommended for handling .

The oxidizing action of TBPS stems from the cleavage of the peroxide bond (O-O) in the persulfate anion. This cleavage generates sulfate radicals (SO₄•⁻), highly reactive species that can readily abstract electrons from organic and inorganic molecules, leading to their oxidation.

TBPS is a strong oxidizing agent and can react vigorously with reducing agents. It's also an irritant and can cause skin and eye burns upon contact. Here are some safety precautions to consider:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling TBPS.

- Work in a well-ventilated fume hood.

- Avoid contact with flammable materials.

- Store in a cool, dry place away from heat and light.

Tetrabutylammonium persulfate triple salt primarily functions as an oxidizing agent. Its mode of action involves the transfer of oxygen atoms through redox reactions, which can lead to various biochemical transformations. Notable reactions include:

- Oxidation of Alcohols: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

- Epoxidation of Alkenes: The compound facilitates the formation of epoxides from alkenes.

- Oxidation of Sulfides: Tetrabutylammonium persulfate can convert sulfides into sulfoxides or sulfones.

- Degradation of Azo Dyes: It has been effectively used to degrade reactive azo dyes in wastewater treatment processes, demonstrating significant decolorization and mineralization capabilities .

The biological activity of tetrabutylammonium persulfate triple salt is primarily linked to its oxidative properties. It influences several biochemical pathways by affecting cellular functions such as:

- Cell Signaling Pathways: The compound may alter cell signaling mechanisms due to its role in oxidation reactions.

- Gene Expression: It can impact gene expression patterns through oxidative stress mechanisms.

- Cellular Metabolism: Its oxidizing nature can modify metabolic pathways within cells, potentially leading to cytotoxic effects at high concentrations .

Tetrabutylammonium persulfate triple salt can be synthesized through various methods, including:

- Reaction of Tetrabutylammonium Hydroxide with Persulfate Salts: This method involves the reaction between tetrabutylammonium hydroxide and persulfate salts, resulting in the formation of the triple salt.

- Oxidative Processes: The compound can also be produced via oxidative processes where tetrabutylammonium salts are treated with strong oxidizing agents under controlled conditions .

Tetrabutylammonium persulfate triple salt has diverse applications across several fields:

- Organic Synthesis: Used as a reagent in organic reactions, particularly for oxidation processes.

- Polymer Production: Acts as an initiator in polymerization reactions.

- Wastewater Treatment: Employed in advanced oxidation processes for degrading organic pollutants, including azo dyes and other hazardous compounds .

- Proteomics Research: Utilized in various biochemical assays and proteomics applications .

Studies on the interactions of tetrabutylammonium persulfate triple salt with other compounds reveal its effectiveness in activating various oxidative processes. For example, it has been shown to work synergistically with ferric ions and sulfite in advanced oxidation systems, enhancing the degradation efficiency of organic pollutants . Additionally, its interactions with other oxidants have been explored to optimize degradation pathways for specific contaminants.

Several compounds share similarities with tetrabutylammonium persulfate triple salt, particularly regarding their oxidative properties. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetra-n-butylammonium monopersulfate | C₁₆H₃₈N₁O₅S | Acts as a milder oxidant; used in similar applications. |

| Potassium persulfate | K₂S₂O₈ | Strong oxidizer; widely used in polymerization and bleaching. |

| Sodium persulfate | Na₂S₂O₈ | Commonly used in water treatment; less expensive alternative. |

| Ammonium persulfate | (NH₄)₂S₂O₈ | Used in various chemical syntheses; similar oxidative properties. |

Uniqueness

Tetrabutylammonium persulfate triple salt stands out due to its specific application in both organic synthesis and wastewater treatment, where it demonstrates enhanced performance compared to other oxidants. Its unique structure allows for effective activation under mild conditions, making it suitable for sensitive biochemical applications .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant